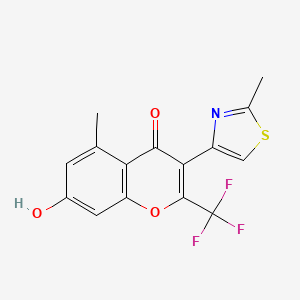![molecular formula C17H13N3O3 B6493114 (2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 180403-60-5](/img/structure/B6493114.png)
(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .科学研究应用
PFIC has been used in a variety of scientific research applications. It has been used in the study of enzymes and proteins, as well as in the study of cell biology. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, PFIC has been used in the study of molecular biology, including the study of gene expression and regulation.
作用机制
The exact mechanism of action of PFIC is not yet fully understood. However, it is believed that PFIC binds to certain enzymes and proteins in the cell, which then activates the enzyme or protein and leads to a specific cellular response. This response can be either positive or negative, depending on the specific enzyme or protein that is being targeted.
Biochemical and Physiological Effects
PFIC has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects, as well as anti-cancer effects. Additionally, PFIC has been shown to have an effect on the metabolism of certain drugs, as well as an effect on the regulation of gene expression.
实验室实验的优点和局限性
One of the main advantages of using PFIC for scientific research is that it is relatively simple to synthesize and can be performed in a laboratory setting. Additionally, PFIC is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to using PFIC for research. For example, the exact mechanism of action of PFIC is not yet fully understood, so it may not be suitable for certain types of research. Additionally, PFIC is a relatively new compound, so there is still much to be learned about its effects and potential applications.
未来方向
There are a number of potential future directions for research involving PFIC. One potential direction is to further investigate the exact mechanism of action of PFIC, as this could lead to new applications in drug metabolism and gene expression. Additionally, further research could be done to investigate the potential therapeutic effects of PFIC, as well as its potential interactions with other compounds. Additionally, more research could be done to investigate the potential toxicity of PFIC and to determine the most effective and safe dosage for laboratory experiments. Finally, further research could be done to investigate the potential for PFIC to be used as a drug delivery system.
合成方法
PFIC can be synthesized by a variety of methods. One of the most common methods is the 1,3-dipolar cycloaddition reaction of a nitrile oxide and an alkyne. This reaction yields a chromene-3-carboxamide intermediate, which can then be further reacted to form PFIC. This method is relatively simple and can be performed in a laboratory setting.
安全和危害
属性
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRZOWQGUSCBU-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493043.png)
![N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6493048.png)
![2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6493052.png)
![3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493058.png)
![2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6493062.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide](/img/structure/B6493069.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6493076.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide](/img/structure/B6493084.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B6493091.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B6493106.png)

![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B6493123.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493143.png)